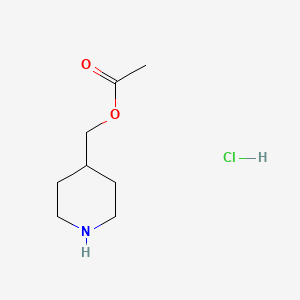4-Piperidinylmethyl acetate hydrochloride
CAS No.: 184042-50-0
Cat. No.: VC2673967
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 184042-50-0 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | piperidin-4-ylmethyl acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H |
| Standard InChI Key | WDWKKUOFGNRRBR-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1CCNCC1.Cl |
| Canonical SMILES | CC(=O)OCC1CCNCC1.Cl |
Introduction
Chemical Structure and Properties
Structural Comparison
4-Piperidinylmethyl acetate hydrochloride differs from the related compounds primarily in its connecting groups. While the requested compound would have a methyl acetate group attached to the 4-position of piperidine with an HCl salt, the related compounds in the literature feature either an ethyl acetate group or a direct acetate attachment to the piperidine ring.
The closest documented compound, 2-(4-Piperidinyl)ethyl acetate hydrochloride, has the molecular formula C9H18ClNO2 . This differs from our target compound by having an additional carbon in the connecting chain between the piperidine ring and the acetate group.
Physical Properties
Based on the related compounds, we can deduce several likely physical properties for 4-Piperidinylmethyl acetate hydrochloride:
Chemical Reactivity
The chemical reactivity of 4-Piperidinylmethyl acetate hydrochloride would likely include:
-
Hydrolysis of the acetate group under basic conditions
-
Nucleophilic substitution reactions
-
Salt formation with various acids
-
Hydrogen bonding capabilities through the nitrogen atom
These predictions are based on the documented reactivity of 2-(4-Piperidinyl)ethyl acetate hydrochloride, which can undergo oxidation, reduction, and substitution reactions.
Synthesis Methods
Industrial Production Considerations
For industrial-scale production, continuous flow reactors might be employed, similar to methods used for 2-(4-Piperidinyl)ethyl acetate hydrochloride. This approach "allows for better control over reaction conditions and improved yield". The process would likely involve:
-
Continuous feeding of reactants into a reactor
-
Controlled reaction conditions
-
Continuous product removal
-
Purification steps
Chemical Reactions Analysis
Anticipated Reaction Types
Based on the documented reactions of similar compounds, 4-Piperidinylmethyl acetate hydrochloride would likely undergo several key reaction types:
| Reaction Type | Expected Products | Common Reagents |
|---|---|---|
| Oxidation | Corresponding ketones or carboxylic acids | KMnO4, CrO3 |
| Reduction | Alcohols or amines | LiAlH4, NaBH4 |
| Nucleophilic Substitution | Various substituted derivatives | NaOH, K2CO3 |
| Hydrolysis | 4-Piperidinylmethanol | Aqueous base |
These reactions are extrapolated from the documented behavior of 2-(4-Piperidinyl)ethyl acetate hydrochloride, which can undergo similar transformations.
Mechanism of Action in Biological Systems
In biological systems, compounds with this structural profile typically interact with specific molecular targets. The mechanism likely involves:
-
Binding to enzyme active sites or receptor binding pockets
-
Potential inhibition of enzymatic activity
-
Modulation of receptor function as an agonist or antagonist
-
Influence on cellular signaling pathways
As noted for related compounds, the structure can "act as an agonist or antagonist, modulating the receptor's activity and influencing cellular signaling pathways".
Comparative Analysis with Related Compounds
Structural Homologs
A comparison of 4-Piperidinylmethyl acetate hydrochloride with its structural homologs reveals important distinctions:
| Compound | CAS Number | Key Structural Difference | Molecular Formula |
|---|---|---|---|
| 2-(4-Piperidinyl)ethyl acetate hydrochloride | 184042-52-2 | Contains ethyl rather than methyl linker | C9H18ClNO2 |
| Piperidin-4-yl acetate hydrochloride | 94886-04-1 | Acetate directly attached to piperidine | C7H14ClNO2 |
| (1-methylpiperidin-4-yl) acetate | 6659-34-3 | Contains N-methyl group, no HCl salt | C8H15NO2 |
These structural differences would confer distinct chemical and biological properties to each compound.
Functional Group Effects
The presence of different functional groups and connecting units affects several properties:
-
The methyl linker in 4-Piperidinylmethyl acetate hydrochloride would create a different spatial arrangement compared to the ethyl linker in 2-(4-Piperidinyl)ethyl acetate hydrochloride
-
The shorter chain would likely increase rigidity and potentially alter binding properties
-
Reactivity patterns would differ slightly due to altered electronic effects
-
The hydrochloride salt formation improves water solubility compared to free base forms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume